3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid
Overview
Description
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole core, followed by the introduction of the ethoxycarbonyl and fluorophenyl groups. The final step involves the addition of the propanoic acid moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups enable it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid exerts its effects depends on its interaction with molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[4-(methoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid
- 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-chlorophenyl)-1H-pyrrol-2-yl}propanoic acid
- 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl}propanoic acid
Uniqueness
The uniqueness of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[1-(4-ethoxycarbonyl-3-hydroxyphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO5/c1-2-29-22(28)18-10-7-17(13-20(18)25)24-16(9-12-21(26)27)8-11-19(24)14-3-5-15(23)6-4-14/h3-8,10-11,13,25H,2,9,12H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFXKZOXQQZUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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